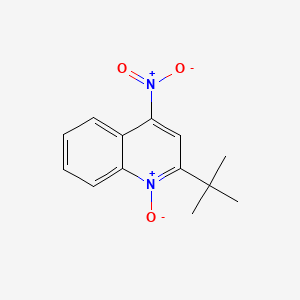
2-Tert-butyl-4-nitroquinoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4-nitroquinoline 1-oxide is a quinoline derivative known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is recognized for its unique chemical properties and its applications in various research domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-nitroquinoline 1-oxide typically involves the nitration of quinoline derivatives. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The process involves careful control of temperature and reaction time to ensure the selective nitration at the desired position on the quinoline ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-4-nitroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
2-Tert-butyl-4-nitroquinoline 1-oxide is extensively used in scientific research due to its ability to induce specific chemical reactions and its role as a model compound in various studies. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitration and oxidation reactions.
Biology: Employed in studies related to DNA damage and repair mechanisms.
Medicine: Investigated for its potential anticancer properties and its role in understanding carcinogenesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-nitroquinoline 1-oxide involves its interaction with cellular macromolecules, particularly DNA. The compound induces DNA lesions that are typically repaired by nucleotide excision repair mechanisms. The nitro group undergoes metabolic reduction to form reactive intermediates that can covalently bind to DNA, leading to mutations and potential carcinogenic effects .
Comparison with Similar Compounds
4-Nitroquinoline 1-oxide: A closely related compound with similar chemical properties and applications.
4-Hydroxyaminoquinoline 1-oxide: A metabolite of 4-nitroquinoline 1-oxide known for its carcinogenic properties.
Uniqueness: 2-Tert-butyl-4-nitroquinoline 1-oxide is unique due to the presence of the tert-butyl group, which influences its chemical reactivity and biological interactions. This structural modification can affect the compound’s solubility, stability, and overall reactivity compared to its analogs .
Properties
CAS No. |
33241-27-9 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-tert-butyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)12-8-11(15(17)18)9-6-4-5-7-10(9)14(12)16/h4-8H,1-3H3 |
InChI Key |
DDDUZASKIDGAFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=[N+](C2=CC=CC=C2C(=C1)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)


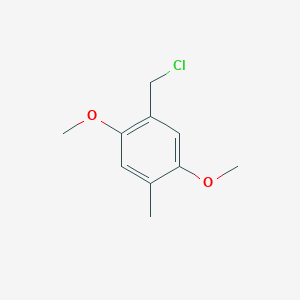
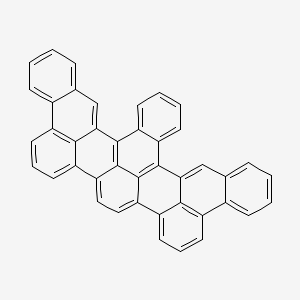
![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)

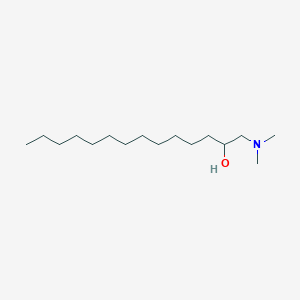
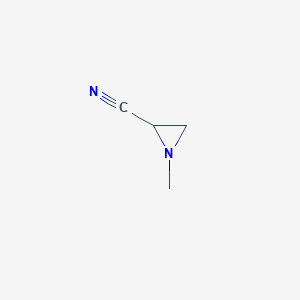
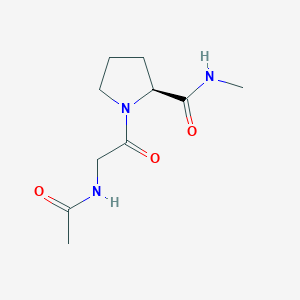
![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)

